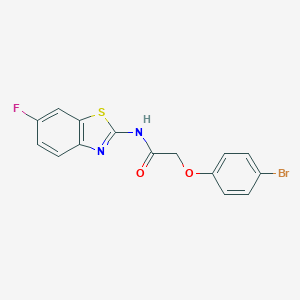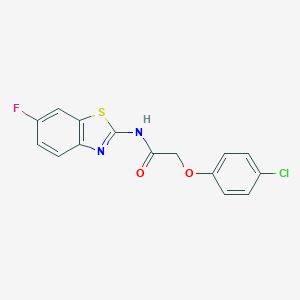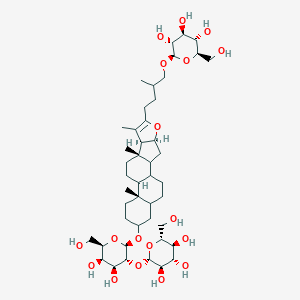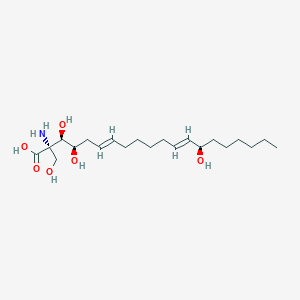![molecular formula C26H26ClN3O3 B238192 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, commonly known as CPCA, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of several protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK3). CPCA has a unique chemical structure that makes it an attractive candidate for drug development and research.
作用机制
CPCA acts as a competitive inhibitor of protein kinases by binding to the ATP-binding pocket of the kinase domain. It prevents the phosphorylation of target proteins by blocking the transfer of phosphate groups from ATP to the target protein. CPCA has been shown to have a high affinity for 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide and GSK3, making it a potent inhibitor of these kinases.
Biochemical and Physiological Effects:
CPCA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell cycle progression and induce apoptosis in cancer cells. CPCA has also been shown to regulate glucose metabolism and insulin signaling in animal models. In addition, CPCA has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
实验室实验的优点和局限性
CPCA has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It has a high affinity for its target proteins, making it a potent inhibitor. However, CPCA also has some limitations. It has a short half-life and can be rapidly metabolized in vivo. It also has low solubility in aqueous solutions, which can limit its use in some experiments.
未来方向
There are several future directions for research on CPCA. One area of interest is the development of new cancer therapies based on the inhibition of 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide and other protein kinases. CPCA and other kinase inhibitors may also have potential for the treatment of inflammatory diseases and metabolic disorders. Further research is needed to better understand the pharmacokinetics and pharmacodynamics of CPCA and to optimize its use in experimental settings.
合成方法
The synthesis of CPCA involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The first step involves the preparation of 4-(4-methylbenzoyl)-1-piperazinecarboxylic acid, which is then coupled with 4-chloro-2-nitrophenol to form 4-(4-methylbenzoyl)-1-(4-chloro-2-nitrophenoxy)piperazine. The intermediate compound is then coupled with 2-chloro-N-(4-(4-(dimethylamino)phenyl)phenyl)acetamide to form the final product, CPCA.
科学研究应用
CPCA has been used extensively in scientific research as a tool to study the function of protein kinases. It has been shown to inhibit 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, GSK3, and other kinases involved in cell cycle regulation and signaling pathways. CPCA has been used to study the role of this compound in cancer cell proliferation and the development of new cancer therapies. It has also been used to study the role of GSK3 in the regulation of insulin signaling and glucose metabolism.
属性
分子式 |
C26H26ClN3O3 |
|---|---|
分子量 |
464 g/mol |
IUPAC 名称 |
2-(2-chlorophenoxy)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H26ClN3O3/c1-19-6-8-20(9-7-19)26(32)30-16-14-29(15-17-30)22-12-10-21(11-13-22)28-25(31)18-33-24-5-3-2-4-23(24)27/h2-13H,14-18H2,1H3,(H,28,31) |
InChI 键 |
GOKJEFBYSJADTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)



![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)


![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)